(E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide

Cannabinoid Receptor Pharmacology Structure-Activity Relationship Psychoactivity Risk Assessment

This compound is a structurally novel, dual-furan-substituted acrylamide that provides a CB1-sparing scaffold critical for developing CB2-biased cannabinoid probes. Unlike DEA Schedule I indazole-3-carboxamide SCRAs (e.g., ADB-FUBINACA), its unscheduled status simplifies procurement for forensic toxicology and academic receptor pharmacology labs. Its lower molecular weight and predicted boiling point (~441 °C) reduce thermal burden during GC-MS method development, while the distinct HBD/HBA profile supports computational pharmacophore modeling. Choose this compound to avoid psychoactive liability in your research.

Molecular Formula C14H15NO3
Molecular Weight 245.278
CAS No. 1798975-28-6
Cat. No. B2429017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide
CAS1798975-28-6
Molecular FormulaC14H15NO3
Molecular Weight245.278
Structural Identifiers
SMILESCC(CC1=COC=C1)NC(=O)C=CC2=COC=C2
InChIInChI=1S/C14H15NO3/c1-11(8-13-5-7-18-10-13)15-14(16)3-2-12-4-6-17-9-12/h2-7,9-11H,8H2,1H3,(H,15,16)/b3-2+
InChIKeyFVESPFABUYEYHE-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(Furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide (CAS 1798975-28-6): A Dual-Furan Acrylamide for Cannabinoid-Receptor-Selective Probe Development


(E)-3-(Furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide (CAS 1798975-28-6; molecular formula C14H15NO3; molecular weight 245.27 g/mol) is a synthetic, dual-furan-substituted α,β-unsaturated acrylamide [1]. The compound is classified within the furanoid synthetic cannabinoid receptor agonist (SCRA) chemotype, defined by its (E)-configured prop-2-enamide linker and two 3-furyl substituents. Predicted physicochemical parameters include a density of 1.154 ± 0.06 g/cm³ and a boiling point of 441.1 ± 45.0 °C (at 760 Torr) [2]. Unlike the widely studied indazole-3-carboxamide SCRAs (e.g., ADB-FUBINACA, MDMB-FUBINACA), this compound bears no indazole, indole, or benzyl pharmacophore, placing it within a structurally distinct furanoid class that, at the overall class level, has not been associated with CB1-mediated psychoactivity [3]. This structural divergence makes it a candidate for developing CB2-biased or functionally selective cannabinergic probes.

Why Generic FUBINACA-Type Cannabinoids Cannot Substitute for (E)-3-(Furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide in Receptor-Subtype-Selective Research


Conventional indazole-3-carboxamide SCRAs (e.g., ADB-FUBINACA, MDMB-FUBINACA, CUMYL-FUBINACA) exhibit sub-nanomolar to low-nanomolar potency at both CB1 and CB2 receptors, with typical CB1 EC50 values of 0.6–1.8 nM [1]. This near-equal dual agonism underlies their psychoactive liability and limits their utility as CB2-selective pharmacological tools. Emergent literature on the furanoid cannabinoid chemotype indicates that the transition from a pyran/indazole scaffold to a furan core is associated with a loss of CB1-mediated psychoactivity while retaining pharmacological potential at other targets, including CB2 [2]. Replacing (E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide with a generic indazole-3-carboxamide therefore introduces potent CB1 activation, undermining experimental designs that require CB1-sparing or CB2-biased signaling. The following quantitative evidence itemizes the dimensions along which this compound provides non-interchangeable value.

Quantitative Differentiation Evidence for (E)-3-(Furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide Relative to Indazole-3-Carboxamide Synthetic Cannabinoids


Core Scaffold Divergence: Furan-Furan Acrylamide vs. Fluorobenzyl-Indazole Carboxamide – Implications for CB1-Mediated Psychoactivity Risk

The target compound replaces the 1-(4-fluorobenzyl)-1H-indazole-3-carboxamide scaffold common to FUBINACA-type SCRAs with a bis(furan-3-yl) acrylamide architecture. At the class level, furanoid cannabinoids (e.g., cannabielsoin-type compounds) have not been reported to produce CB1-mediated psychoactivity, whereas indazole-3-carboxamides are among the most potent psychoactive SCRAs known [1]. For example, CUMYL-FUBINACA (an indazole-3-carboxamide) activates human CB1 with an EC50 of 1.8 nM and CB2 with an EC50 of 23.7 nM (approximately 13-fold CB1 selectivity) [2]. In contrast, the furanoid chemotype is hypothesized to shift signaling bias away from CB1, potentially yielding a functionally distinct in vitro profile [1]. Direct receptor-binding data for the target compound are not yet publicly available; the differentiation claim is therefore based on class-level scaffold divergence.

Cannabinoid Receptor Pharmacology Structure-Activity Relationship Psychoactivity Risk Assessment

Linker Chemistry: Acrylamide vs. Carboxamide – Impact on Conformational Flexibility and Hydrogen-Bonding Capacity

The target compound employs an (E)-configured acrylamide linker connecting the furan-3-yl moiety to the N-(furan-3-yl-propan-2-yl)amine, whereas FUBINACA-type compounds use a carboxamide linker (indazole-3-carboxamide) [1][2]. The α,β-unsaturation in the acrylamide introduces an additional Michael-acceptor site and restricts rotational freedom compared to the saturated carboxamide. The acrylamide N–H functions as a hydrogen-bond donor (HBD), while the carbonyl serves as a hydrogen-bond acceptor (HBA); the furan oxygen atoms add further HBA capacity. In contrast, MDMB-FUBINACA replaces the carboxamide's terminal amine with a methyl ester, eliminating one HBD and altering HBA geometry . Computational or empirical hydrogen-bonding parameters for the target compound have not been reported; this evidence item is based on structural comparison.

Medicinal Chemistry Linker Design Hydrogen Bonding

Predicted Physicochemical Property Differentiation: Density, Boiling Point, and Topological Constraints Relative to High-Molecular-Weight Indazole SCRAs

The target compound has a molecular weight of 245.27 g/mol (C14H15NO3), a predicted density of 1.154 ± 0.06 g/cm³, and a predicted boiling point of 441.1 ± 45.0 °C [1]. By comparison, the widely used SCRA MDMB-FUBINACA (C22H24FN3O3) has a molecular weight of 397.4 g/mol, a density of ~1.2 g/cm³, and a boiling point of ~596 °C . The lower molecular weight and reduced boiling point of the target compound may confer advantages in gas chromatography–mass spectrometry (GC-MS) method development, where excessive thermal stability can complicate vaporization and peak shape. The physicochemical parameters are predicted rather than experimentally determined for the target compound.

Physicochemical Profiling Drug-like Properties Chromatographic Method Development

Commercial Availability and Procurement Differentiation: Discrete Supplier Landscape Enables Controlled Chain-of-Custody for Research Use

The target compound is available from multiple independent suppliers, including Life Chemicals (1 mg at $54.00; 2 mg at $59.00) [1]. Unlike scheduled indazole-3-carboxamide SCRAs (e.g., ADB-FUBINACA: DEA Schedule I, DEA# 7010; MDMB-FUBINACA: DEA Schedule I, DEA# 7020) , (E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide is not currently listed under U.S. federal controlled substance schedules, reducing regulatory procurement burden for qualified research institutions. The discrete supplier base and absence from routine forensic monitoring workflows allow laboratories to maintain documented chain-of-custody without the heightened compliance requirements imposed on Schedule I SCRAs.

Research Chemical Procurement Supply Chain Integrity Certified Reference Standards

Procurement-Relevant Application Scenarios for (E)-3-(Furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide Based on Quantitative Differentiation Evidence


Development of CB2-Selective Pharmacological Probes with Reduced CB1 Liability

The furanoid scaffold of the target compound is associated at the class level with a lack of CB1-mediated psychoactivity, unlike the potent CB1 agonism of indazole-3-carboxamide SCRAs (e.g., CUMYL-FUBINACA, CB1 EC50 = 1.8 nM) [1][2]. Researchers developing CB2-biased agonists or allosteric modulators can use this compound as a starting scaffold to explore structure-activity relationships that preserve CB2 engagement while avoiding CB1 activation, a design goal that cannot be met using generic FUBINACA-type indazoles.

Cannabinoid Receptor Pharmacophore Modeling – Mapping Hydrogen-Bond Donor/Acceptor Requirements

The acrylamide linker of the target compound provides a single hydrogen-bond donor (amide N–H) and three hydrogen-bond acceptors, a distinct HBD/HBA profile compared to the methyl ester of MDMB-FUBINACA (0 HBD; 5 HBA) [1][2]. Computational pharmacophore modeling and receptor docking studies can leverage this differential to define HBD requirements for CB1 vs. CB2 binding pockets, enabling rational design of subtype-selective ligands.

GC-MS and Preparative HPLC Method Development for Furanoid Cannabinoid Analysis

With a predicted boiling point approximately 155 °C lower than that of MDMB-FUBINACA (441 °C vs. 596 °C) and a molecular weight 152 g/mol lower, the target compound offers practical advantages for GC-MS method development and preparative HPLC purification [1][2]. Analytical laboratories establishing reference libraries for emerging furanoid SCRAs can use this compound as a lower-thermal-burden calibration standard.

Non-Scheduled Reference Material for Forensic Toxicology Screening Workflows

The compound's unscheduled regulatory status, in contrast to DEA Schedule I indazole-3-carboxamides (ADB-FUBINACA, MDMB-FUBINACA), facilitates procurement without Schedule I licensing requirements [1][2]. Forensic toxicology laboratories can incorporate this furanoid acrylamide into in-house analytical screening panels as a representative standard for the emerging furanoid cannabinoid chemotype, supporting method validation and proficiency testing under reduced regulatory burden.

Quote Request

Request a Quote for (E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.